2-Methanesulfonyl-3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanenitrile
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Overview
Description
2-Methanesulfonyl-3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanenitrile is a synthetic organic compound. It features a methanesulfonyl group, an imidazole ring, and a nitrile group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps might include:
- Formation of the imidazole ring through cyclization reactions.
- Introduction of the methanesulfonyl group via sulfonation reactions.
- Addition of the nitrile group through cyanation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitrile group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes involving imidazole-containing compounds.
Medicine: Potential use in drug discovery and development, particularly for targeting enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanenitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methanesulfonyl-3-(1H-imidazol-4-yl)-3-oxopropanenitrile: Lacks the methyl group on the imidazole ring.
3-(1-Methyl-1H-imidazol-4-yl)-3-oxopropanenitrile: Lacks the methanesulfonyl group.
Uniqueness
The presence of both the methanesulfonyl group and the methylated imidazole ring in 2-Methanesulfonyl-3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanenitrile may confer unique chemical properties, such as increased stability or specific reactivity, making it distinct from similar compounds.
Biological Activity
2-Methanesulfonyl-3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanenitrile is a complex organic compound that exhibits significant biological activity, primarily due to its structural features, including a methanesulfonyl group, an imidazole ring, and a nitrile functional group. These components contribute to its chemical reactivity and potential therapeutic applications. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Features
- Imidazole Ring : The imidazole moiety is known for its role in various biochemical processes, acting as a hydrogen bond donor and acceptor.
- Methanesulfonyl Group : This functional group enhances the compound's solubility and reactivity.
- Nitrile Functional Group : Contributes to the compound's biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules, influencing enzyme activity and cellular signaling pathways. Compounds with similar structures have been shown to act as inhibitors of various enzymes involved in cancer progression and inflammation.
Inhibition Studies
Research indicates that derivatives of imidazole can inhibit key enzymes involved in metabolic pathways associated with diseases such as cancer. For instance, studies have demonstrated that imidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Enzyme Target | Inhibition Type | Reference |
---|---|---|
Cyclooxygenase (COX) | Competitive Inhibition | |
Protein Kinase B (Akt) | Non-competitive Inhibition | |
Histone Deacetylases (HDACs) | Mixed Inhibition |
Case Study 1: Anticancer Activity
In vitro studies on cancer cell lines have shown that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer types. For instance, a study evaluated the effects of imidazole derivatives on A431 vulvar epidermal carcinoma cells, revealing a notable reduction in cell proliferation and migration .
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of imidazole derivatives in animal models. The results indicated that these compounds could significantly reduce inflammation markers in serum and tissue samples, suggesting their potential use in treating inflammatory diseases .
Pharmacological Applications
The unique combination of functional groups in this compound positions it as a promising candidate for drug development. Its applications may include:
- Anticancer Agents : Targeting specific pathways involved in tumor growth.
- Anti-inflammatory Drugs : Modulating immune responses in chronic inflammatory conditions.
Properties
Molecular Formula |
C8H9N3O3S |
---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
3-(1-methylimidazol-4-yl)-2-methylsulfonyl-3-oxopropanenitrile |
InChI |
InChI=1S/C8H9N3O3S/c1-11-4-6(10-5-11)8(12)7(3-9)15(2,13)14/h4-5,7H,1-2H3 |
InChI Key |
BIDGYLGWPIAIKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C(=O)C(C#N)S(=O)(=O)C |
Origin of Product |
United States |
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